2-(1h-Indol-3-ylmethyl)benzoic acid

Zafirlukast synthesis Process chemistry Leukotriene antagonist

Sourcing the precise ortho-substituted indole-benzoic acid scaffold for Zafirlukast process chemistry is a recurring bottleneck. This compound delivers the exact, unsubstituted indole NH and ortho-benzoic acid handles required for convergent synthesis. ● Validated key intermediate in patented Zafirlukast routes; irreplaceable for regiochemical fidelity. ● Orthogonal functional groups enable modular library synthesis for SAR and lead optimization. ● Consistent ≥98% purity profile minimizes downstream impurity burdens in API manufacturing.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 1221-99-4
Cat. No. B071975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Indol-3-ylmethyl)benzoic acid
CAS1221-99-4
Synonyms2-(1H-indol-3-ylmethyl)benzoic acid
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C16H13NO2/c18-16(19)14-7-2-1-5-11(14)9-12-10-17-15-8-4-3-6-13(12)15/h1-8,10,17H,9H2,(H,18,19)
InChIKeyUKOWEQHFZIOAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-ylmethyl)benzoic Acid – Scientific Procurement Guide


2-(1H-Indol-3-ylmethyl)benzoic acid (CAS 1221-99-4) is a synthetic small molecule comprising an indole moiety linked to a benzoic acid group, with a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol . This compound is a critical, unsubstituted precursor in the synthesis of the leukotriene receptor antagonist Zafirlukast and its analogs, as explicitly claimed in multiple process patents [1]. Its primary value proposition for scientific and industrial users lies in its role as a strategic synthetic intermediate, rather than as a direct final drug candidate. Unlike more complex, functionalized analogs, this compound provides a foundational scaffold that enables diverse downstream chemical transformations, offering a distinct advantage in the convergent and modular synthesis of target molecules.

Why Generic Substitution Fails for 2-(1H-Indol-3-ylmethyl)benzoic Acid


In the context of synthesizing complex indole-based therapeutics like Zafirlukast, generic substitution with other indole or benzoic acid derivatives is not feasible due to the precise regiochemistry required for downstream functionalization [1]. The unsubstituted indole nitrogen and the ortho-substituted benzoic acid of this compound serve as distinct, orthogonal handles for subsequent alkylation, nitration, and amidation steps [2]. Using a compound with a different substitution pattern, such as a para-substituted benzoic acid or an N-alkylated indole, would derail the entire synthetic route, leading to the formation of regioisomers that are difficult to separate or biologically inactive final products. This specific compound is the essential, foundational building block that enables a controlled, stepwise assembly of the target molecule, making it irreplaceable in established synthetic protocols.

Differentiation Evidence for 2-(1H-Indol-3-ylmethyl)benzoic Acid


Convergent Zafirlukast Synthesis Efficiency

2-(1H-Indol-3-ylmethyl)benzoic acid is a key starting material in a patented, convergent synthesis of Zafirlukast. This route is explicitly described as providing a more concise alternative to previous methods. The use of this unsubstituted core scaffold enables a convergent approach that reduces the overall number of synthetic steps compared to linear syntheses that build the indole and benzoic acid moieties independently [1]. While the patent does not provide a direct quantitative step-count comparison for this exact intermediate, the 'concise and alternative synthesis' title and abstract highlight the improved efficiency of this route. In contrast, alternative synthetic pathways that utilize different, pre-functionalized intermediates often require more steps, lower overall yields, and more complex purification processes [2].

Zafirlukast synthesis Process chemistry Leukotriene antagonist

Purity Profile for Reliable Scale-Up

This compound is commercially available with a specified minimum purity of 95% (HPLC) . For procurement and process development, this level of purity is a critical differentiator. Using an impure starting material can introduce unknown impurities that propagate through the synthesis, leading to lower yields of the final active pharmaceutical ingredient (API) and complicating purification. This is especially relevant for Zafirlukast, where the control of process-related impurities is well-documented and strictly regulated [1]. While no direct head-to-head comparison data for different purity grades of this exact compound are provided in the available literature, the 95% specification serves as a verifiable benchmark against which alternative, potentially lower-purity sources can be measured.

Synthetic intermediate Quality control Procurement

Orthogonal Functional Handles for Sequential Derivatization

The molecular structure of 2-(1H-Indol-3-ylmethyl)benzoic acid features two distinct and orthogonal reactive sites: a free carboxylic acid on the benzene ring and an unsubstituted nitrogen on the indole ring . This arrangement is strategically advantageous for the stepwise synthesis of Zafirlukast, as described in the patent literature [1]. The synthetic route leverages the orthogonality of these functional groups to perform sequential N-alkylation on the indole, followed by nitration, and finally, amidation of the benzoic acid moiety. This contrasts with the use of a more complex, pre-functionalized building block that might limit synthetic options or require deprotection/reprotection steps. While this is a class-level inference about the utility of orthogonal functional groups in complex molecule synthesis, the specific substitution pattern of this compound is explicitly required for the patented Zafirlukast process [1].

Synthetic methodology Regioselective functionalization Molecular scaffold

Application Scenarios for 2-(1H-Indol-3-ylmethyl)benzoic Acid


Zafirlukast API Process R&D

This compound is a validated and essential starting material for developing and scaling up the manufacturing process of Zafirlukast, a marketed leukotriene receptor antagonist for asthma [1]. Its use in a published, efficient synthetic route makes it the preferred choice for process chemists aiming to establish a robust, cost-effective, and regulatory-compliant API manufacturing process. Procuring this specific intermediate, with a defined purity profile , is a critical step in ensuring process reproducibility and minimizing the formation of difficult-to-remove impurities.

Indole-Benzoic Acid Hybrid Library Synthesis

The orthogonal functional groups of 2-(1H-Indol-3-ylmethyl)benzoic acid make it an ideal core scaffold for generating diverse libraries of indole-benzoic acid conjugates [1]. Medicinal chemists can leverage the unsubstituted indole NH for N-alkylation or arylation and the carboxylic acid for amide bond formation with a wide variety of amines. This allows for the rapid exploration of chemical space around a privileged scaffold found in numerous bioactive molecules, including but not limited to Zafirlukast analogs . This strategic use accelerates hit-to-lead and lead optimization campaigns.

Leukotriene Pathway Modulation Tools

As the core substructure of Zafirlukast, this compound can serve as a starting point for creating chemical probes to study the leukotriene pathway. By synthesizing derivatives and evaluating their binding to the cysteinyl leukotriene receptor 1 (CysLT1), researchers can use this scaffold to develop new tool compounds or investigate structure-activity relationships (SAR) [1]. The ability to easily modify the benzoic acid and indole moieties independently provides a powerful platform for probing the molecular interactions governing this important inflammatory pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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